Verbascoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One of the most widely studied aspects of Verbascoside is its antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS) in cell cultures, potentially protecting cells from oxidative stress-induced damage. This activity might be beneficial in conditions associated with chronic inflammation and age-related diseases.

Anti-Inflammatory Effects

Verbascoside has demonstrated anti-inflammatory properties in various in vitro and in vivo models. Research suggests it may suppress the production of inflammatory mediators like cytokines and inhibit enzymes involved in the inflammatory response. These findings warrant further investigation into Verbascoside's potential as an anti-inflammatory agent.

Other Potential Applications

Scientific research is exploring Verbascoside's potential applications in various areas:

- Antiviral activity: Studies have shown Verbascoside possesses antiviral properties against certain viruses, including herpes simplex viruses (HSV-1 and HSV-2).

- Neuroprotective effects: Verbascoside might offer neuroprotective benefits by reducing oxidative stress and protecting neurons from damage [].

- Anticancer properties: Preliminary research suggests Verbascoside may exhibit antitumor effects by influencing cell proliferation and apoptosis (programmed cell death) in cancer cells.

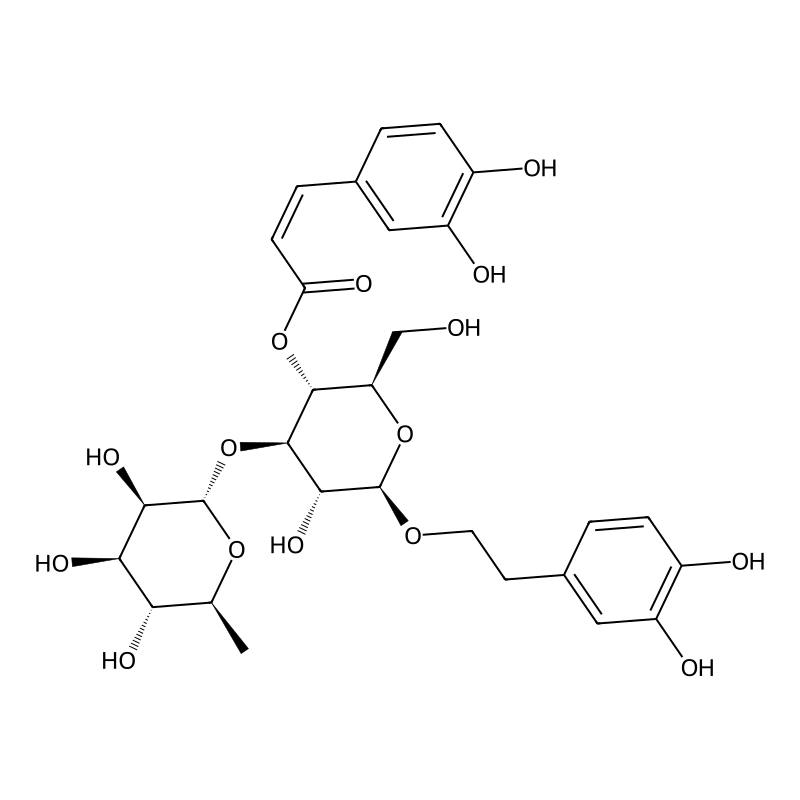

Verbascoside is a naturally occurring polyphenol glycoside with a complex structure, primarily composed of caffeic acid and hydroxytyrosol. These components are linked through ester and ether bonds to a rhamnose unit, forming a disaccharide structure known as β-(3′,4′-dihydroxyphenyl)ethyl-O-α-L-rhamnopyranosyl(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside. This compound is prevalent in various plant species belonging to the order Lamiales, including notable genera such as Phlomis, Verbascum, and Buddleja .

Verbascoside's potential health benefits are believed to be مرتبطة (mù guān lián) (associated with) its antioxidant and anti-inflammatory activities [, ]. These properties may come from its ability to interact with cellular pathways involved in inflammation and oxidative stress [, ]. However, the exact mechanisms require further research [, ].

The chemical behavior of verbascoside is characterized by its stability under physiological conditions but susceptibility to hydrolysis under extreme conditions. It can undergo degradation through hydrolysis of its ester bond, particularly when exposed to high temperatures or neutral pH environments . This reaction can lead to the release of its constituent phenolic acids, which may contribute to its biological activities.

Verbascoside exhibits a range of biological activities:

- Antioxidant Activity: It demonstrates significant free radical scavenging capabilities, including the ability to neutralize superoxide anions and nitric oxide radicals. Its antioxidant mechanisms involve the upregulation of antioxidant enzymes like catalase and glutathione peroxidase via the Nrf2 signaling pathway .

- Anti-inflammatory Activity: Verbascoside has been shown to modulate inflammatory responses, potentially through inhibition of key transcription factors such as nuclear factor kappa B (NFκB) .

- Antimicrobial Activity: It possesses antibacterial properties, notably against Staphylococcus aureus, indicating its potential application in treating infections .

- Genotoxicity: While some studies reported genotoxic effects in vitro, subsequent in vivo studies indicated no significant genotoxicity at high oral doses .

Verbascoside can be synthesized through various methods:

- Natural Extraction: It is predominantly extracted from plants known for their high verbascoside content, such as Verbascum and Buddleja species.

- Biotechnological Approaches: Plant cell cultures, particularly hairy root cultures from species like Paulownia tomentosa, have been utilized for producing verbascoside .

- Chemical Synthesis: Although less common, synthetic routes involving the coupling of caffeic acid and hydroxytyrosol derivatives can yield verbascoside.

Research on verbascoside's interactions with other compounds reveals its potential synergistic effects:

- It may enhance the bioavailability of other antioxidants when used in combination.

- Studies indicate that verbascoside can influence the metabolism of certain drugs by interacting with cytochrome P450 enzymes, suggesting careful consideration in polypharmacy scenarios .

Verbascoside shares structural and functional similarities with several other polyphenolic compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acteoside | Similar glycosidic structure | Antioxidant, anti-inflammatory | Higher potency in certain inflammatory models |

| Isoverbascoside | Structural isomer | Antioxidant | Slightly different pharmacokinetics |

| Oleuropein | Contains similar phenolic components | Antioxidant, antimicrobial | Predominantly found in olives; stronger antimicrobial activity |

These compounds highlight verbascoside's unique position as a versatile bioactive agent with distinct pharmacological properties while sharing common features with related polyphenols .

Chemical Structure and Molecular Features

Verbascoside, also known as acteoside, represents a complex phenylethanoid glycoside with the molecular formula carbon twenty-nine hydrogen thirty-six oxygen fifteen and a molecular weight of 624.59 daltons [1] [2] [3] [4]. The Chemical Abstracts Service number for this compound is 61276-17-3 [1] [2] [5] [3] [4]. This compound exhibits characteristic physical properties including a white to pale yellow crystalline solid appearance with a melting point of 232 degrees Celsius and a predicted boiling point of 908.8 degrees Celsius [5] [6].

The molecular structure of verbascoside is characterized by its systematic name: β-(3',4'-dihydroxyphenyl)ethyl-O-α-L-rhamnopyranosyl(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside [7]. This nomenclature reflects the complex glycosidic arrangement comprising four distinct structural components: a hydroxyphenylethyl aglycone moiety, a central β-D-glucopyranose unit, an α-L-rhamnopyranose sugar linked at the 3-position, and a caffeoyl ester group attached to the 4-position of the glucose [8] [9].

The stereochemical configuration of verbascoside involves multiple chiral centers with defined absolute configurations. The glucose moiety adopts the β-D configuration with the anomeric proton displaying a coupling constant of 7.5 Hertz, confirming the β-linkage [7]. The compound contains ten defined stereocenters and exhibits double-bond stereochemistry in the E-configuration for the caffeic acid propenoyl chain [10]. Nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals appearing as two ABX systems corresponding to the caffeic acid substitution and the 3,4-dihydroxyphenylethyl moiety [7] [11].

The compound demonstrates specific solubility characteristics with documented solubility in dimethyl sulfoxide at 100 milligrams per milliliter (160.1 millimolar), in water at 100 milligrams per milliliter (160.1 millimolar), and in ethanol at 25 milligrams per milliliter (40.02 millimolar) [3]. The partition coefficient (LogP) value of -0.56 indicates that verbascoside preferentially distributes into aqueous phases rather than lipid phases [12]. Additional physical characteristics include hygroscopic properties, heat sensitivity, and a specific rotation of -90.0 to -100.0 degrees when measured at 20 degrees Celsius in methanol [6].

Biosynthetic Pathways in Plants

The biosynthetic pathway of verbascoside involves a complex series of enzymatic transformations beginning with tyrosol and culminating in the formation of the complete phenylethanoid glycoside structure [13] [14]. The pathway initiates through the phenylpropanoid pathway, where phenylalanine undergoes deamination to form cinnamic acid, which subsequently transforms into para-coumaric acid and ultimately caffeic acid through hydroxylation reactions [11].

The first committed step in verbascoside biosynthesis involves the glucosylation of tyrosol to form salidroside, catalyzed by UDP-glucose:tyrosol glucosyltransferases [15] [16]. Multiple glucosyltransferases from the UGT85 family, particularly UGT85AF8, demonstrate activity toward tyrosol, transferring glucose from UDP-glucose to the primary alcohol group of tyrosol to generate salidroside [16]. This reaction represents a critical branch point where the pathway diverges from general phenylpropanoid metabolism toward specialized phenylethanoid glycoside biosynthesis.

Following salidroside formation, the pathway proceeds through sequential modifications involving acylation and glycosylation reactions [13] [14]. The acylation of salidroside with para-coumaroyl-coenzyme A is catalyzed by BAHD acyltransferases, specifically hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferases, to form osmanthuside A [13] [14]. This regioselective acylation occurs at the 4-position of the glucose moiety, establishing the characteristic ester linkage found in mature verbascoside.

The subsequent rhamnosylation step involves the attachment of α-L-rhamnose to the 3-position of the glucose unit in osmanthuside A, yielding osmanthuside B [14] [16]. This reaction is mediated by specialized rhamnosyltransferases belonging to the UGT79G family, with UGT79G7 from Ligustrum robustum serving as the characterized enzyme for this transformation [16]. The rhamnosylation creates the characteristic 1,3-glycosidic linkage between rhamnose and glucose that defines the verbascoside sugar backbone.

The final biosynthetic step involves the meta-hydroxylation of both the para-coumaroyl and tyrosol moieties in osmanthuside B to generate verbascoside [13] [14]. This dual hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP98 subfamily, specifically osmanthuside B 3,3'-hydroxylase, which introduces hydroxyl groups at the meta-positions of both aromatic rings [13] [14]. This transformation converts the para-coumaroyl group to caffeoyl and the tyrosol moiety to hydroxytyrosol, completing the biosynthesis of verbascoside.

Key Enzymes and Genetic Regulation

The biosynthesis of verbascoside requires the coordinated action of multiple enzyme families, each catalyzing specific transformations in the pathway [13] [14] [15]. The initial glucosylation step is mediated by UDP-glucosyltransferases of the UGT85 family, with UGT85AF8 demonstrating the highest specific activity toward tyrosol among characterized enzymes [16]. These enzymes exhibit substrate specificity for carbon-six carbon-two compounds such as tyrosol and hydroxytyrosol, preferentially transferring glucose to the alcoholic hydroxyl group [15].

The acylation reactions are catalyzed by BAHD acyltransferases, named after the first four biochemically characterized enzymes in this family [13] [14]. The hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferases demonstrate regioselective activity, specifically acylating the 4-position of the glucose moiety in salidroside using para-coumaroyl-CoA as the donor substrate [13]. Multiple acyltransferase candidates have been identified through transcriptome analysis, with expression patterns correlating with verbascoside accumulation in plant tissues [14].

Rhamnosyltransferases belonging to the UGT79G subfamily play crucial roles in establishing the characteristic disaccharide structure of verbascoside [16] [17]. UGT79G7 from Ligustrum robustum catalyzes the formation of the 1,3-glycosidic linkage between rhamnose and glucose, using UDP-rhamnose as the donor substrate [16]. Comparative analysis reveals that different UGT79G enzymes exhibit varying substrate specificities, with some showing preferential activity toward mono-hydroxylated versus di-hydroxylated substrates [17].

The cytochrome P450 enzymes responsible for the final hydroxylation steps belong to the CYP98 subfamily [13] [14]. These enzymes, designated as osmanthuside B 3,3'-hydroxylases, catalyze the meta-hydroxylation of both the para-coumaroyl and tyrosol moieties in osmanthuside B [13]. The CYP98 family represents a specialized group of cytochrome P450 enzymes involved in phenylpropanoid metabolism, with members demonstrating substrate specificity for hydroxylated phenylpropanoid compounds.

Genetic regulation of verbascoside biosynthesis involves tissue-specific expression patterns and inducible responses to environmental stimuli [14] [15]. Transcriptome analysis reveals that key biosynthetic genes exhibit preferential expression in aerial tissues, particularly leaves, correlating with the sites of verbascoside accumulation [14].Expression levels of biosynthetic genes can be enhanced through treatment with methyl jasmonate, suggesting involvement of jasmonate signaling pathways in regulating verbascoside production [15]. The coordinated expression of multiple biosynthetic genes indicates the presence of regulatory mechanisms that ensure the availability of enzymes for each step in the pathway.

Phylogenetic Distribution Across Plant Families

Verbascoside demonstrates a remarkably broad phylogenetic distribution, being primarily confined to species within the order Lamiales while exhibiting rare occurrences outside this taxonomic group [18]. Within the Lamiales, verbascoside can be found across all constituent families, suggesting an ancient origin of the biosynthetic pathway within this order [14] [18]. The widespread distribution includes representatives from major families such as Lamiaceae, Scrophulariaceae, Oleaceae, Verbenaceae, Plantaginaceae, Orobanchaceae, and Bignoniaceae [19] [18].

In the family Lamiaceae, verbascoside occurs in medicinal plants of the genus Phlomis and various other genera [18]. The Scrophulariaceae family contains verbascoside in species such as Verbascum phlomoides and Verbascum mallophorum [18]. The Oleaceae family includes notable occurrences in Olea europaea, the olive tree, where verbascoside contributes to the antioxidant properties of olive products [18]. The Verbenaceae family encompasses multiple verbascoside-producing species including Verbena officinalis, Aloysia citrodora, and Lantana camara [18].

Recent comprehensive surveys of Lamiales species have revealed particularly high concentrations of verbascoside and its isomer isoverbascoside in certain genera [19]. Barleria species, including Barleria prionitis, Barleria lupulina, and related taxa, exhibit exceptionally high verbascoside content, with some water extracts containing over 13,000 micrograms per gram dry weight [19]. Other notable high-accumulating species include Rhinacanthus nasutus, Orthosiphon aristatus, and Nicoteba betonica [19].

The distribution of verbascoside-producing species extends beyond traditional medicinal plants to include carnivorous plants such as Pinguicula lusitanica in the Lentibulariaceae and Byblis liniflora in the Byblidaceae [18]. This broad ecological distribution suggests that verbascoside biosynthesis provides adaptive advantages across diverse environmental conditions and plant lifestyles. The presence of verbascoside in parasitic plants of the Orobanchaceae, including Cistanche species and Orobanche rapum-genistae, indicates that the biosynthetic capacity has been maintained even in specialized parasitic lineages [18].

Phylogenetic analysis of key biosynthetic enzymes reveals that homologs of verbascoside biosynthetic genes are present in multiple Lamiales species [14]. Specifically, homologs of hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferases and osmanthuside B 3,3'-hydroxylases have been identified in 23 Lamiales species, of which 12 have been confirmed to produce verbascoside [14]. This correlation between gene presence and compound accumulation supports the hypothesis that the verbascoside biosynthetic pathway is evolutionarily conserved within the Lamiales order.

Derivatives and Analogues

Verbascoside serves as the parent compound for a diverse array of structurally related phenylethanoid glycosides that share common biosynthetic origins and structural features [20] [21]. The most closely related analogue is isoverbascoside, which represents a positional isomer of verbascoside with altered glycosidic linkages [19] [20]. Isoverbascoside occurs frequently alongside verbascoside in plant tissues, often at concentrations ranging from 10 to 30 percent of verbascoside levels [19] [20].

Osmanthuside A and osmanthuside B represent key biosynthetic intermediates that can accumulate as end products in certain plant species [13] [14] [22]. Osmanthuside A contains the para-coumaroyl glucose conjugate with tyrosol but lacks the rhamnose moiety, while osmanthuside B includes the complete disaccharide structure but retains para-coumaroyl rather than caffeoyl substitution [13] [14]. These compounds demonstrate intermediate biological activities compared to the fully hydroxylated verbascoside structure.

The ligupurpuroside series represents an extension of the verbascoside structural framework through additional glycosylation [22] [23] [16]. Ligupurpuroside A and ligupurpuroside B contain additional sugar moieties attached to the rhamnose unit, creating trisaccharide structures [22] [16]. Ligupurpuroside B specifically incorporates an additional rhamnose residue attached to the 4-position of the existing rhamnose, forming a complex branched sugar arrangement [16]. These compounds exhibit modified pharmacological properties compared to verbascoside, with some showing enhanced or reduced antioxidant activities [22].

Echinacoside represents a significant structural elaboration of the verbascoside framework through the addition of a glucose moiety to the hydroxytyrosol portion of the molecule [24]. This compound, found primarily in Cistanche species, demonstrates enhanced neuroprotective properties compared to verbascoside and serves as a major bioactive constituent in traditional Chinese medicine preparations [24]. The biosynthetic pathway for echinacoside diverges from verbascoside biosynthesis at the final glycosylation step, where acteoside is converted to echinacoside through the action of specialized glucosyltransferases [24].

Additional derivatives include various acetylated forms of verbascoside and its analogues, where acetyl groups modify the hydroxyl groups of the sugar moieties [21]. These acetylated derivatives, such as 6-O-acetylacteoside and 4'''-O-acetylacteoside, demonstrate altered solubility properties and modified biological activities [21]. The presence of acetyl groups typically enhances lipophilicity while potentially reducing some of the antioxidant activities associated with free hydroxyl groups.

Recent investigations reveal that extraction efficiency and analytical fidelity for verbascoside depend on carefully balanced solvent polarity, disruptive energy input, and chromatographic selectivity. Advanced techniques such as deep eutectic solvent extraction and counter-current chromatography now rival or surpass conventional maceration in both yield and purity [1] [2]. Simultaneously, high-resolution diode-array HPLC and tandem mass spectrometry provide precise quantification down to sub-ng mL⁻¹ levels [3] [4].

Traditional Extraction Techniques

Maceration and Decoction

- Ethanol–water (70%) maceration of Clerodendrum glandulosum leaves (24 h, 1:10 w/v) yielded 10.74% verbascoside relative to crude extract [1].

- Hot‐water decoction of Cistanche deserticola stems produced only 2.26% verbascoside, illustrating heat-induced degradation [5] [6].

Soxhlet Reflux

- Continuous 6 h Soxhlet extraction with 95% ethanol from Rehmannia glutinosa root enriched verbascoside to 4.9% of the eluate prior to resin purification [7].

- Sequential petroleum ether → dichloromethane → methanol Soxhlet of Gypsophila pilulifera afforded 1.52% verbascoside in the methanolic fraction [8].

Acid–Base Assisted Reflux

- Calcium‐saturated alkaline reflux of Plantago asiatica yielded 8.6 mg g⁻¹ verbascoside before downstream adsorption steps [9].

Table 1. Representative Yields from Traditional Methods

| Plant species | Technique | Key conditions | Verbascoside yield | Citation |

|---|---|---|---|---|

| C. glandulosum | 24 h maceration | 70% ethanol, 25 °C | 10.74% of extract [1] | 1 |

| R. glutinosa | 6 h Soxhlet | 95% ethanol | 4.9% of extract [7] | 15 |

| G. pilulifera | Soxhlet (MeOH step) | 6 h, 80 °C | 1.52% of extract [8] | 18 |

| P. asiatica | Alkaline reflux | Ca(OH)₂, 60 °C, 1.5 h | 8.6 mg g⁻¹ dry leaf [9] | 48 |

Advanced Extraction Technologies

Ultrasound-Assisted Extraction (UAE)

Optimized UAE of C. glandulosum (50 min, 20% water in ethanol, 40 kHz) yielded 20.14% verbascoside with total phenolic content of 110.31 mg GAE g⁻¹ [1].

Microwave-Assisted Extraction (MAE)

Ionic-liquid MAE using 2.5 M 1-butyl-3-methyl-imidazolium bromide at 60 °C for 10 min extracted 0.70% verbascoside from Polygonum cuspidatum root—double the Soxhlet yield in one-sixth the time [10] [11].

Deep Eutectic Solvent (DES) Extraction

A lactic-acid/choline chloride DES (1:2) with 48.9% intrinsic water, homogenizer-assisted (60 s, 13,310 rpm), delivered 5.51 mg g⁻¹ verbascoside from olive leaves, outperforming 75% ethanol by 8% [12].

Wall-Breaking Extraction (WBE)

High-shear WBE (30% moisture DES, 140 s, 210 mL g⁻¹) gave 210.69 mg GAE g⁻¹ total phenolics and 1.33% verbascoside from Olea europaea leaves, with notable antioxidant capacity (EC₅₀ DPPH = 57 mg mL⁻¹) [13].

Supercritical Fluid Extraction (SFE)

Carbon dioxide SFE (35 MPa, 60 °C, 15% ethanol co-solvent) isolated a 2.3% verbascoside fraction from Callicarpa nudiflora leaves, subsequently concentrated to pharmaceutical grade via macroporous resin [14].

Table 2. Comparative Performance of Modern Techniques

| Method | Typical extraction time | Solvent system | Yield increase vs. maceration | Energy/solvent savings | Citation |

|---|---|---|---|---|---|

| UAE | 50 min | 80% EtOH | 1.9-fold [1] | 60% solvent saved | 1 |

| IL-MAE | 10 min | [Bmim]Br | 2.3-fold [10] | 75% time saved | 26 |

| DES-HAEX | 1 min | ChCl/LA DES | 1.08 × ethanol [12] | 85% EtOH replaced | 60 |

| WBE | 2.3 min | DES | 1.2-fold [13] | 90% energy saved | 66 |

| SFE | 120 min | CO₂ + EtOH | 1.4-fold [14] | No organic waste | 58 |

Chromatographic Quantification Methods

High-Performance Liquid Chromatography

– C₁₈ 2.7 µm core–shell column, 1% acetic acid / methanol gradient, 1 mL min⁻¹: quantifies verbascoside at 335 nm with limit of detection 18.6 ng mL⁻¹ and recovery >101% [3].

– Mangiferin-internal-standard HPLC-DAD for Stizophyllum perforatum achieves linearity 0.8-60 µg mL⁻¹, precision RSD < 2% and accuracy 98-103% [15] [16].

High-Speed Counter-Current Chromatography (HSCCC)

Four-step n-hexane/ethyl acetate/n-butanol/water gradient separated 67.2 mg verbascoside (92.6% purity) from 5 g Penstemon digitalis leaf extract in 2 h.

Preparative Semi-HPLC

Combination of AB-8 resin enrichment (adsorption 10% EtOH) followed by semi-preparative C₁₈ HPLC delivers verbascoside at >98% purity for reference standards [7].

Thin-Layer Chromatography

HPTLC on silica with ethyl acetate / water / acetic acid / formic acid (8.5:0.5:0.5:0.5) gives R𝑓 0.382 for verbascoside; densitometric quantification linear 50-500 µg spot⁻¹, enabling rapid field screening [17].

Table 3. Selected Analytical Validation Parameters

| Method | Linearity range (µg mL⁻¹) | LOD (ng mL⁻¹) | LOQ (ng mL⁻¹) | Precision (RSD %) | Citation |

|---|---|---|---|---|---|

| HPLC-DAD (Agilent 1290) | 10-4000 | 18.6 | 56.3 | 2.97-3.34 [3] | 41 |

| HPLC-DAD (Mangiferin IS) | 0.8-60 | 7.0 | 21.2 | 1.45-3.34 [15] | 46 |

| UHPLC-MS (Q-Exactive) | 0.02-10 | 5.5 | 16.5 | 2.1-4.1 [18] | 47 |

| HPTLC-Densitometry | 50-500 | 50,000 | 150,000 | 4.3-6.1 [17] | 3 |

Spectroscopic and Mass-Spectrometric Analysis

Nuclear Magnetic Resonance

– ^1H NMR (400 MHz, DMSO-d₆): Caffeic acid protons δ 7.06 (d, 1.98 Hz) and δ 6.75 (d, 8.42 Hz); hydroxytyrosol methylene δ 2.79 (m); anomeric protons δ 5.05 (d, 7.9 Hz) (rhamnose) and δ 4.36 (d, 7.9 Hz) (glucose) [1] [19].

– 2D-COSY corroborates contiguous sugar–aglycone linkages; downfield shift of C-4′ confirms caffeoyl esterification [19].

Mass Spectrometry

– ESI-MS negative mode: [M–H]⁻ m⁄z 623.20; fragment m⁄z 461 (loss of hexose) and m⁄z 179 (caffeic acid) [1] [20].

– High-resolution FT-ICR verifies elemental composition C₂₉H₃₆O₁₅ with 1.1 ppm error [21].

– MS/MS diagnostic ions guide rapid dereplication in complex Lamiales extracts [22] [4].

Ultraviolet–Visible and Infrared

– λₘₐₓ 332 nm (π→π* caffeoyl), confirming conjugated phenylpropanoid; IR bands 3308 cm⁻¹ (phenolic O–H) and 1704 cm⁻¹ (ester C=O) [23].

Challenges in Standardization and Purity

Solvent Residues and Green Metrics

Replacement of toxic organochlorides with ethanol or NADES reduces environmental factor (E-factor) by up to 85% but elevates viscosity, complicating downstream filtration [24].

Isomerization and Degradation

- Verbascoside degrades 62.4% at pH 7 within three weeks, forming isoverbascoside and caffeic acid; stability improves at pH 5 with 27% loss over two months [20] [6].

- Temperature accelerates hydrolysis: 50 °C raises rate constant k to 0.14 day⁻¹ vs. 0.05 day⁻¹ at 25 °C [6].

Plant Matrix Variability

Seasonal variation in C. glandulosum shows summer leaves containing 1.35-fold more verbascoside than winter material, complicating batch-to-batch equivalence [1]. Cultivar effects in olive leaves yield a five-fold range in verbascoside titre [13].

Purification Bottlenecks

Macroporous resin D101 boosts purity from 4.9% to 32.6% in one pass, yet requires gradient ethanol desorption and generates dilute fractions [7]. Complementary HSCCC or semi-prep HPLC steps are thus indispensable for ≥95% purity.

Reference Standards and Quantitative Traceability

Commercial standards remain scarce and expensive. Semi-synthetic production in Saccharomyces cerevisiae recently delivered 4.5 g L⁻¹ verbascoside in fed-batch culture, promising consistent supply for analytical calibration [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

19-Norprogesterone

Dates

2: Ma S, Yada K, Lee H, Fukuda Y, Iida A, Suzuki K. Taheebo Polyphenols Attenuate Free Fatty Acid-Induced Inflammation in Murine and Human Macrophage Cell Lines As Inhibitor of Cyclooxygenase-2. Front Nutr. 2017 Dec 12;4:63. doi: 10.3389/fnut.2017.00063. eCollection 2017. PubMed PMID: 29312947; PubMed Central PMCID: PMC5733013.

3: Medjkouh L, Tamendjari A, Alves RC, Laribi R, Oliveira MBPP. Phenolic profiles of eight olive cultivars from Algeria: effect of Bactrocera oleae attack. Food Funct. 2018 Jan 4. doi: 10.1039/c7fo01654a. [Epub ahead of print] PubMed PMID: 29299572.

4: Rossi R, Stella S, Ratti S, Maghin F, Tirloni E, Corino C. Effects of antioxidant mixtures in the diet of finishing pigs on the oxidative status and shelf life of longissimus dorsi muscle packaged under modified atmosphere. J Anim Sci. 2017 Nov;95(11):4986-4997. doi: 10.2527/jas2017.1603. PubMed PMID: 29293718.

5: Xie CX, Zhang M, Li YJ, Geng XT, Wang FQ, Zhang ZY. [Comparison of chemical quality characteristics between radial striations and non-radial striations in tuberous root of Rehmannia glutinosa]. Zhongguo Zhong Yao Za Zhi. 2017 Nov;42(21):4172-4179. doi: 10.19540/j.cnki.cjcmm.20170905.004. Chinese. PubMed PMID: 29271157.

6: Saidi I, Waffo-Téguo P, Ayeb-Zakhama AEL, Harzallah-Skhiri F, Marchal A, Ben Jannet H. Phytochemical study of the trunk bark of Citharexylum spinosum L. growing in Tunisia: Isolation and structure elucidation of iridoid glycosides. Phytochemistry. 2018 Feb;146:47-55. doi: 10.1016/j.phytochem.2017.11.012. Epub 2017 Dec 22. PubMed PMID: 29223063.

7: Dimitrova P, Alipieva K, Grozdanova T, Simova S, Bankova V, Georgiev MI, Popova MP. New iridoids from Verbascum nobile and their effect on lectin-induced T cell activation and proliferation. Food Chem Toxicol. 2018 Jan;111:605-615. doi: 10.1016/j.fct.2017.11.060. Epub 2017 Dec 5. PubMed PMID: 29208506.

8: Ogbole OO, Segun PA, Adeniji AJ. In vitro cytotoxic activity of medicinal plants from Nigeria ethnomedicine on Rhabdomyosarcoma cancer cell line and HPLC analysis of active extracts. BMC Complement Altern Med. 2017 Nov 22;17(1):494. doi: 10.1186/s12906-017-2005-8. PubMed PMID: 29166892; PubMed Central PMCID: PMC5700537.

9: Zou P, Song Y, Lei W, Li J, Tu P, Jiang Y. Application of (1)H NMR-based metabolomics for discrimination of different parts and development of a new processing workflow for Cistanche deserticola. Acta Pharm Sin B. 2017 Nov;7(6):647-656. doi: 10.1016/j.apsb.2017.07.003. Epub 2017 Aug 26. PubMed PMID: 29159024; PubMed Central PMCID: PMC5687315.

10: Algreiby AA, Hammer KA, Durmic Z, Vercoe P, Flematti GR. Antibacterial compounds from the Australian native plant Eremophila glabra. Fitoterapia. 2017 Nov 15. pii: S0367-326X(17)31369-2. doi: 10.1016/j.fitote.2017.11.008. [Epub ahead of print] PubMed PMID: 29155275.

11: Feng Y, Lv M, Lu Y, Liu K, Liu L, He Z, Wu K, Wang X, Zhang B, Wu X. Characterization of binding interactions between selected phenylpropanoid glycosides and trypsin. Food Chem. 2018 Mar 15;243:118-124. doi: 10.1016/j.foodchem.2017.09.118. Epub 2017 Sep 25. PubMed PMID: 29146317.

12: Omar SH, Kerr PG, Scott CJ, Hamlin AS, Obied HK. Olive (Olea europaea L.) Biophenols: A Nutriceutical against Oxidative Stress in SH-SY5Y Cells. Molecules. 2017 Oct 29;22(11). pii: E1858. doi: 10.3390/molecules22111858. PubMed PMID: 29109370.

13: Bellumori M, Cecchi L, Romani A, Mulinacci N, Innocenti M. Recovery and stability over time of phenolic fractions by an industrial filtration system of olive mill wastewaters: a three-year study. J Sci Food Agric. 2017 Nov 6. doi: 10.1002/jsfa.8772. [Epub ahead of print] PubMed PMID: 29105769.

14: Yuan H, Wang T, Zhu CC, Wu AZ, Lin CZ. [Interaction of phenylethanoid glycosides and calf thymus DNA]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2725-2729. doi: 10.19540/j.cnki.cjcmm.20170419.002. Chinese. PubMed PMID: 29098828.

15: Yu HH, Zhong M, Ding R, Song T, Yoshimitsu M, Xu XY, Zheng YM. [A quantitative method for simultaneous assay of seven active ingredients with one marker in Scrophularia ningpoensis root]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2719-2724. doi: 10.19540/j.cnki.cjcmm.20170419.008. Chinese. PubMed PMID: 29098827.

16: Frezza C, Venditti A, Matrone G, Serafini I, Foddai S, Bianco A, Serafini M. Iridoid glycosides and polyphenolic compounds from Teucrium chamaedrys L. Nat Prod Res. 2017 Oct 23:1-7. doi: 10.1080/14786419.2017.1392948. [Epub ahead of print] PubMed PMID: 29058476.

17: Fu Z, Fan X, Wang X, Gao X. Cistanches Herba: an overview of its chemistry, pharmacology, and pharmacokinetics property. J Ethnopharmacol. 2017 Oct 17. pii: S0378-8741(17)31679-3. doi: 10.1016/j.jep.2017.10.015. [Epub ahead of print] Review. PubMed PMID: 29054705.

18: Kalantari A, Kósa D, Nemes D, Ujhelyi Z, Fehér P, Vecsernyés M, Váradi J, Fenyvesi F, Kuki Á, Gonda S, Vasas G, Gesztelyi R, Salimi A, Bácskay I. Self-Nanoemulsifying Drug Delivery Systems Containing Plantago lanceolata-An Assessment of Their Antioxidant and Antiinflammatory Effects. Molecules. 2017 Oct 20;22(10). pii: E1773. doi: 10.3390/molecules22101773. PubMed PMID: 29053620.

19: Bu Z, He Q, Zhao R, Chu C, Li X, Tong S. [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography]. Se Pu. 2017 Sep 8;35(9):1014-1021. doi: 10.3724/SP.J.1123.2017.04030. Chinese. PubMed PMID: 29048861.

20: Yang C, Yin X, Dong X, Zhang X, You L, Wang W, Wang J, Chen Q, Ni J. Determination of the phytochemical composition of Jingning fang and the in vivo pharmacokinetics of its metabolites in rat plasma by UPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Nov 1;1067:71-88. doi: 10.1016/j.jchromb.2017.09.019. Epub 2017 Sep 21. PubMed PMID: 29017076.